molecular formula C14H15N3OS B2940695 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime CAS No. 303986-76-7

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime

Cat. No.: B2940695
CAS No.: 303986-76-7
M. Wt: 273.35
InChI Key: OAGCELAMZYSRFG-MHWRWJLKSA-N
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Description

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Scientific Research Applications

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

Target of Action

The primary targets of oxime compounds, such as 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime, are often enzymes such as acetylcholinesterase (AChE) and other organophosphates . AChE is a critical enzyme involved in nerve signal transmission, and its inhibition can lead to severe physiological effects .

Mode of Action

Oxime compounds interact with their targets by reactivating enzymes that have been inactivated by organophosphates . They achieve this by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring the enzyme’s activity . This interaction and the resulting changes can have significant effects on the biochemical pathways involved.

Biochemical Pathways

The reactivation of AChE by oximes impacts the cholinergic pathway, which plays a crucial role in the transmission of nerve signals . By reactivating AChE, oximes help restore the normal function of this pathway, mitigating the effects of organophosphate poisoning .

Pharmacokinetics

The pharmacokinetics of oxime compounds involve their absorption, distribution, metabolism, and excretion (ADME). Their metabolism and excretion processes can vary, impacting their bioavailability and overall effectiveness .

Result of Action

The primary result of the action of oximes is the reactivation of AChE, leading to the restoration of normal nerve signal transmission . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening health complications .

Action Environment

The action, efficacy, and stability of oxime compounds can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the catalytic reactivity of oximes . Furthermore, the presence of other substances in the environment, such as other medications or toxins, can also impact the effectiveness of oximes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime typically involves multiple steps. One common method starts with the preparation of the imidazole core, followed by the introduction of the benzyl and allylsulfanyl groups. The final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine.

    Imidazole Core Formation: The imidazole core can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of Benzyl and Allylsulfanyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the allylsulfanyl group can be added through a thiol-ene reaction.

    Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The benzyl and allylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
  • 2-(ethylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
  • 2-(propylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime

Uniqueness

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is unique due to the presence of the allylsulfanyl group, which can undergo additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(NE)-N-[(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-8-19-14-15-9-13(10-16-18)17(14)11-12-6-4-3-5-7-12/h2-7,9-10,18H,1,8,11H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCELAMZYSRFG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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